molecular formula C25H21N4NaO4S B1170147 Acid Orange 116 CAS No. 12220-10-9

Acid Orange 116

Cat. No.: B1170147
CAS No.: 12220-10-9
M. Wt: 496.5 g/mol
InChI Key: PHBKXNWUWOCVEI-UHFFFAOYSA-M
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Description

Preparation Methods

Acid Orange 116 is synthesized through a series of diazotization and coupling reactions. The process begins with the diazotization of 3-aminobenzenesulfonic acid, followed by coupling with naphthalen-1-amine to form an intermediate product. This intermediate undergoes a second diazotization and is then coupled with p-cresol. The final step involves converting the hydroxyl group into an oxygen radical . Industrial production methods typically involve large-scale batch processes under controlled conditions to ensure consistent quality and yield .

Chemical Reactions Analysis

Acid Orange 116 undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium dithionite . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Acid Orange 116 has a wide range of scientific research applications:

Comparison with Similar Compounds

Acid Orange 116 is part of the azo dye family, which includes other compounds such as Acid Orange 7 and Acid Orange 52. Compared to these similar compounds, this compound is unique due to its specific molecular structure, which provides distinct color properties and stability under various conditions . Other similar compounds include Acid Orange 7 (C.I. 15510) and Acid Orange 52 (C.I. 13025), each with its own unique applications and properties .

Biological Activity

Acid Orange 116 is an azo dye widely used in various applications, particularly in the textile industry. Its chemical structure and properties have garnered interest in both environmental and biological studies. This article delves into the biological activity of this compound, examining its effects on living organisms, potential toxicity, and degradation by microbial processes.

  • Name: this compound
  • Molecular Formula: C₂₅H₂₁N₄NaO₄S
  • Molecular Weight: 496.51 g/mol
  • CAS Registry Number: 12220-10-9
  • Structure: Double azo class dye

Toxicity Assessments

Research has indicated that this compound exhibits varying degrees of toxicity depending on exposure levels and biological systems. A study assessing the acute toxicity of azo dyes reported significant adverse effects at higher concentrations:

  • NOAEL (No Observed Adverse Effect Level): 5 mg/kg body weight/day.
  • Effects Observed: At higher doses (200 mg/kg), symptoms included tremors, reduced fecal output, and organ weight changes in rats .

Environmental Impact and Microbial Degradation

Microbial degradation studies have shown that this compound can be effectively decolorized by specific bacterial consortia. These microorganisms utilize the dye as a carbon source, leading to mineralization and breakdown into less harmful metabolites:

  • Bacterial Consortium: SPB92 was identified as effective in degrading this compound.
  • Metabolites Detected:
    • 4-methyl-sulfanyl-naphthalene 1,2-dione
    • 2-aminonapthalene 1,4-dione
    • 2-methoxynaphthalene

The degradation process not only removes the dye but also reduces toxicity, indicating potential for bioremediation applications .

Case Study: Toxicological Evaluation in Rats

A comprehensive toxicological evaluation involved administering this compound to rats over a period of time to assess subchronic effects. Key findings included:

Dose (mg/kg bw/day)ObservationsRemarks
0No adverse effectsControl group
50No significant changesSafe dose
200Mortality and severe symptomsHigh toxicity observed

This study highlighted the critical need for careful dosage management when using this compound in various applications .

Case Study: Microbial Remediation

A study focused on the microbial degradation of this compound demonstrated the potential for using bacteria to mitigate environmental contamination. The bacterial consortium was tested under optimal conditions:

ParameterOptimal ConditionResult
pHNeutral (7.0)Maximum decolorization achieved
TemperatureRoom temperatureEffective degradation
Nutrient SupplementationYeast extractEnhanced microbial activity

The results indicated that bioremediation could be a viable strategy for treating wastewater containing Acid Orange dyes .

Properties

CAS No.

12220-10-9

Molecular Formula

C25H21N4NaO4S

Molecular Weight

496.5 g/mol

IUPAC Name

sodium;3-[[4-[(2-ethoxy-5-methylphenyl)diazenyl]naphthalen-1-yl]diazenyl]benzenesulfonate

InChI

InChI=1S/C25H22N4O4S.Na/c1-3-33-25-14-11-17(2)15-24(25)29-28-23-13-12-22(20-9-4-5-10-21(20)23)27-26-18-7-6-8-19(16-18)34(30,31)32;/h4-16H,3H2,1-2H3,(H,30,31,32);/q;+1/p-1

InChI Key

PHBKXNWUWOCVEI-UHFFFAOYSA-M

Canonical SMILES

CCOC1=C(C=C(C=C1)C)N=NC2=CC=C(C3=CC=CC=C32)N=NC4=CC(=CC=C4)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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